molecular formula C25H34N4 B11575254 2-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine

2-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine

Cat. No.: B11575254
M. Wt: 390.6 g/mol
InChI Key: YOAQATBFWPFTMD-UHFFFAOYSA-N
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Description

N-[1-(ADAMANTAN-1-YL)ETHYL]-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE is a complex organic compound that features a unique structure combining adamantane, piperidine, and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE typically involves multi-step organic reactions. One common approach is to start with the adamantane derivative, which undergoes alkylation to introduce the ethyl group. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the piperidinyl moiety. Finally, the quinazoline ring is introduced through a cyclization reaction involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting suitable solvents, temperatures, and catalysts. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)ETHYL]-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-(ADAMANTAN-1-YL)ETHYL]-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YL)ETHYL]-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, while the piperidine and quinazoline rings contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(ADAMANTAN-1-YL)ETHYL]-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE is unique due to its combination of adamantane, piperidine, and quinazoline structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H34N4

Molecular Weight

390.6 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-piperidin-1-ylquinazolin-4-amine

InChI

InChI=1S/C25H34N4/c1-17(25-14-18-11-19(15-25)13-20(12-18)16-25)26-23-21-7-3-4-8-22(21)27-24(28-23)29-9-5-2-6-10-29/h3-4,7-8,17-20H,2,5-6,9-16H2,1H3,(H,26,27,28)

InChI Key

YOAQATBFWPFTMD-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=NC(=NC5=CC=CC=C54)N6CCCCC6

Origin of Product

United States

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